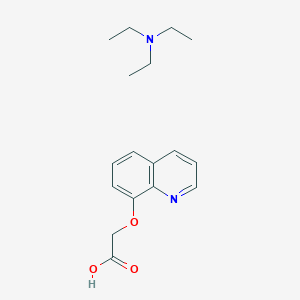
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid: is a compound that combines the structural features of both N,N-diethylethanamine and 2-quinolin-8-yloxyacetic acid. This compound is known for its diverse range of applications in various scientific fields, including chemistry, biology, and medicine. The presence of the quinoline moiety imparts significant biological activity, making it a valuable compound for pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid typically involves the reaction of 2-quinolin-8-yloxyacetic acid with N,N-diethylethanamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride, quinoline derivatives, and diethylamine .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimalarial, antitubercular, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, leading to inhibition of key biological processes. The compound can also modulate signaling pathways, affecting cellular functions such as proliferation and apoptosis .
Comparison with Similar Compounds
Quinoline: A basic structure similar to the quinoline moiety in the compound.
N,N-diethylethanamine: A simple amine structure that is part of the compound.
Quinolin-8-amine: Another quinoline derivative with similar biological activities.
Uniqueness: N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid is unique due to its combined structural features, which impart a wide range of biological activities. The presence of both the quinoline and amine moieties allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
88350-57-6 |
|---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-quinolin-8-yloxyacetic acid |
InChI |
InChI=1S/C11H9NO3.C6H15N/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9;1-4-7(5-2)6-3/h1-6H,7H2,(H,13,14);4-6H2,1-3H3 |
InChI Key |
DNRBUNARIYGNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















